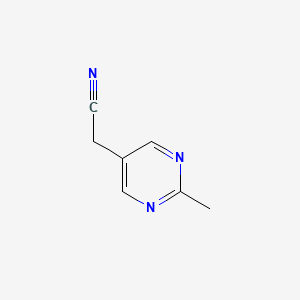
(2-Methylpyrimidin-5-yl)-acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “(2-Methylpyrimidin-5-yl)-acetonitrile”, often involves oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of “(2-Methylpyrimidin-5-yl)-acetonitrile” can be represented by the SMILES stringCC1=NC=C(B(O)O)C=N1 . Chemical Reactions Analysis
Pyrimidine derivatives, such as “(2-Methylpyrimidin-5-yl)-acetonitrile”, are often involved in Suzuki–Miyaura (SM) cross-coupling reactions . These reactions are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .Scientific Research Applications
Complex Formation Studies
- Conductometric Study of Complex Formations : This study investigated the complexation reactions between various metal ions and substituted pyrimidines in acetonitrile. It focused on determining the formation constants of these complexes and their thermodynamic parameters (Rahimi‐Nasrabadi et al., 2009).
Synthesis and Chemical Reactions
- Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazines : A novel synthesis approach for potential lipoxygenase inhibitors using substituted pyrimidines in acetonitrile was developed (Doulah et al., 2011).
- Lanthanide Podates with Predetermined Properties : This research explored the reaction of a compound containing pyrimidinyl units with metal ions in acetonitrile, leading to the formation of heterodinuclear non-covalent podates (Piguet et al., 1997).
Photochemistry
- Photochemistry of Methylpyrimidin-4-ones : This study examined the irradiation of dialkyl methylpyrimidin-4-ones in acetonitrile and acetic acid solutions, leading to various photoproducts and thermal rearrangements (Takahashi et al., 1988).
Safety And Hazards
properties
IUPAC Name |
2-(2-methylpyrimidin-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-9-4-7(2-3-8)5-10-6/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLIGPMLEFXSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpyrimidin-5-yl)acetonitrile | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

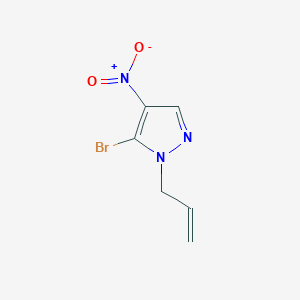
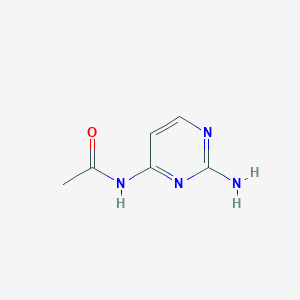
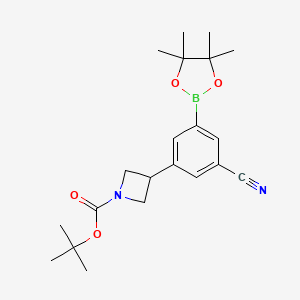
![Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B1405047.png)
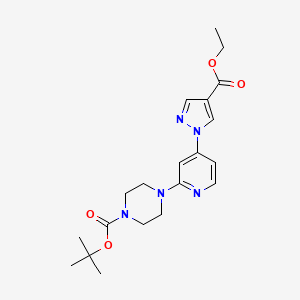
![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)
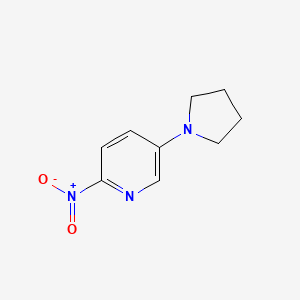

![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B1405055.png)




